molecular formula C13H14F3NO4S B1398424 (S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate CAS No. 644976-57-8

(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate

Cat. No.: B1398424
CAS No.: 644976-57-8
M. Wt: 337.32 g/mol
InChI Key: DTYJPFWFBVNTIU-WHUIICBVSA-N
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Description

(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate is a chiral aziridine derivative characterized by the presence of a trifluoromethyl group and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate typically involves the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate precursor with a tosylating agent. This step often requires the use of a base to facilitate the ring closure.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

    Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of various functionalized products.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Ring-Opening Reactions: Nucleophiles like amines or alcohols in the presence of a catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substituted Aziridines: Products with different substituents replacing the trifluoromethyl group.

    Functionalized Amines and Alcohols: Products from ring-opening reactions.

    Oxidized or Reduced Derivatives: Compounds with altered oxidation states.

Scientific Research Applications

(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Materials Science: Employed in the development of novel materials with unique properties, such as fluorinated polymers.

    Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate involves its interaction with molecular targets through various pathways:

    Nucleophilic Attack: The aziridine ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent reactions.

    Electrophilic Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions, altering the compound’s reactivity.

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, affecting their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)aziridine: Lacks the tosyl and ethyl ester groups, resulting in different reactivity and applications.

    1-Tosyl-2-aziridinecarboxylate: Does not contain the trifluoromethyl group, leading to variations in chemical behavior.

    Ethyl 2-(trifluoromethyl)aziridine-2-carboxylate: Similar structure but without the tosyl group, affecting its synthetic utility.

Uniqueness

(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate is unique due to the combination of the trifluoromethyl group, tosyl group, and ethyl ester. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl (2S)-1-(4-methylphenyl)sulfonyl-2-(trifluoromethyl)aziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4S/c1-3-21-11(18)12(13(14,15)16)8-17(12)22(19,20)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3/t12-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYJPFWFBVNTIU-WHUIICBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CN1S(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]1(CN1S(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718641
Record name Ethyl (2S)-1-(4-methylbenzene-1-sulfonyl)-2-(trifluoromethyl)aziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644976-57-8
Record name Ethyl (2S)-1-(4-methylbenzene-1-sulfonyl)-2-(trifluoromethyl)aziridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate
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(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate
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(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate
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(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate
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(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate
Reactant of Route 6
(S)-Ethyl 1-tosyl-2-(trifluoromethyl)-aziridine-2-carboxylate

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